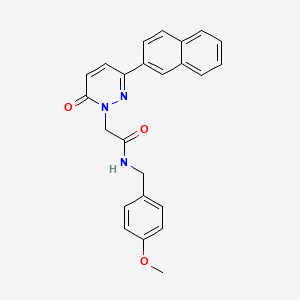
(4-benzylpiperidin-1-yl)(2-methyl-1H-benzimidazol-6-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-benzylpiperidin-1-yl)(2-methyl-1H-benzimidazol-6-yl)methanone is a compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their broad range of chemical and biological properties, making them significant in the development of new drugs
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the benzimidazole ring.
Common reagents and conditions used in these reactions include basic or acidic environments, solvents like DMSO, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4-benzylpiperidin-1-yl)(2-methyl-1H-benzimidazol-6-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as a neuroprotective agent and NMDA receptor antagonist.
Medicine: It is being studied for its potential therapeutic effects in treating neurodegenerative disorders.
Mechanism of Action
The compound exerts its effects primarily through its action as an NMDA receptor antagonist. It inhibits the action of NMDA receptors, which are involved in synaptic plasticity and memory function . This inhibition can lead to neuroprotective effects, making it a potential candidate for treating neurodegenerative disorders.
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Properties
Molecular Formula |
C21H23N3O |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-(2-methyl-3H-benzimidazol-5-yl)methanone |
InChI |
InChI=1S/C21H23N3O/c1-15-22-19-8-7-18(14-20(19)23-15)21(25)24-11-9-17(10-12-24)13-16-5-3-2-4-6-16/h2-8,14,17H,9-13H2,1H3,(H,22,23) |
InChI Key |
RCZPGTUKSVAPRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid](/img/structure/B14954965.png)
-yl)methanone](/img/structure/B14954975.png)
![7-Chloro-2-(furan-2-ylmethyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14954981.png)
![3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14954989.png)
![3-isopropyl-5-{(Z)-1-[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B14954996.png)
![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone](/img/structure/B14955004.png)
![(2Z)-6-[(4-methylbenzyl)oxy]-2-[(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B14955020.png)
![4-chloro-N-[2-{[(4-nitrophenyl)carbonyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide](/img/structure/B14955038.png)
![4-[(4-benzhydrylpiperazino)methyl]-7-methyl-2H-chromen-2-one](/img/structure/B14955040.png)

![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B14955052.png)
![methyl 4-[(Z)-{2-[(E)-2-(4-fluorophenyl)ethenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]benzoate](/img/structure/B14955055.png)
![2-(3,5-Dimethyl-4-isoxazolyl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-1-ethanone](/img/structure/B14955060.png)
![N-[4-(4-methylphenyl)-2-[4-(4-methylphenyl)-5-propanamido-1,3-thiazol-2-yl]-1,3-thiazol-5-yl]propanamide](/img/structure/B14955064.png)
